![molecular formula C7H6BrN3O B3323629 6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one CAS No. 166047-16-1](/img/structure/B3323629.png)
6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one
Overview
Description
“6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” is a chemical compound with the empirical formula C7H6BrN3. It has a molecular weight of 212.05 . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of “6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” can be represented by the SMILES stringCn1cnc2cc(Br)cnc12
. This representation provides a way to visualize the compound’s structure using cheminformatics software. Physical And Chemical Properties Analysis
“6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Scientific Research Applications
Anticancer Activity
The imidazo[4,5-b]pyridine moiety, which includes “6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one”, has been extensively used in medicinal chemistry for its potential as an anticancer agent . Different compounds derived from this structure have been tested for their potential anticancer activities .
Tuberculostatic Activity
Imidazo[4,5-b]pyridine derivatives have also been tested for their tuberculostatic properties . This suggests that “6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” could potentially be used in the treatment of tuberculosis .
Antimitotic Activity
Compounds derived from the imidazo[4,5-b]pyridine structure have been tested for their antimitotic activities . This indicates that “6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” could potentially be used in the treatment of diseases related to cell division .
Antineuroinflammatory Activity
Imidazo[4,5-b]pyridine derivatives have shown potential in antineuroinflammatory activities . This suggests that “6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” could potentially be used in the treatment of neuroinflammatory diseases .
Antibacterial Activity
Imidazo[4,5-b]pyridine, which contains a fused imidazole ring, is reported for various activities such as antibacterial . This suggests that “6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” could potentially be used in the treatment of bacterial infections .
Antiulcer Activity
Imidazo[4,5-b]pyridine derivatives have also been reported for their antiulcer activities . This indicates that “6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” could potentially be used in the treatment of ulcers .
Analgesic Activity
Imidazo[4,5-b]pyridine derivatives have been reported for their analgesic activities . This suggests that “6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” could potentially be used as a pain reliever .
Antioxidant Activity
Imidazo[4,5-b]pyridine derivatives have been reported for their antioxidant activities . This indicates that “6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” could potentially be used in the treatment of diseases related to oxidative stress .
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
6-bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-11-6-5(10-7(11)12)2-4(8)3-9-6/h2-3H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIHAUJWQREPNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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